5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-11-4-5-12(19)8-16(11)26(23,24)21-13-6-7-15-14(9-13)20-17(22)18(2,3)10-25-15/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMNCCOAYLXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₉H₁₉ClN₂O₄S
- Molecular Weight : 374.8 g/mol
- CAS Number : 921527-37-9
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in cholesterol biosynthesis, particularly squalene synthase. This inhibition can lead to reduced cholesterol levels in vivo.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.
Biological Activity Data
Case Study 1: Squalene Synthase Inhibition
In a study evaluating the compound's effect on cholesterol biosynthesis, it was found that oral administration led to significant inhibition of squalene synthase activity in rats (ED₅₀ = 5 mg/kg). This suggests its potential use in treating hypercholesterolemia and related disorders .
Case Study 2: Antimicrobial Evaluation
A series of derivatives based on the oxazepine structure were synthesized and tested for antimicrobial efficacy. The results indicated that variations in substituents significantly influenced activity levels against different bacterial strains. The compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli .
Case Study 3: Anti-inflammatory Properties
Research involving the modulation of cytokine production revealed that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings support its potential application in inflammatory conditions like ulcerative colitis .
Comparison with Similar Compounds
Target Compound
- Core structure: Benzo[b][1,4]oxazepinone (7-membered ring fused to a benzene).
- Substituents: 5-Chloro and 2-methyl groups on the benzenesulfonamide. 3,3-Dimethyl on the oxazepinone ring.
Compound A (CAS 926031-94-9)
- Core structure: Benzo[f][1,4]oxazepinone (alternate benzene fusion position).
- Substituents: 5-Chloro and 2-methoxy on the benzenesulfonamide. 4-Methyl on the oxazepinone ring.
Compound B (CAS 921996-09-0)
- Core structure: Benzo[b][1,4]oxazepinone (same as target).
- Substituents: 5-Chloro and 2-methyl on the benzenesulfonamide. 5-Ethyl and 3,3-dimethyl on the oxazepinone ring.
Physicochemical Properties
Functional Implications
Steric and Electronic Effects
- Target vs. The benzo[f] fusion in Compound A may alter ring planarity and π-π stacking interactions .
- Target vs. Compound B: The additional ethyl group in Compound B introduces greater steric bulk, which could impact binding pocket compatibility in biological targets. The shared 3,3-dimethyl group in both compounds suggests similar conformational rigidity in the oxazepinone ring .
Q & A
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
